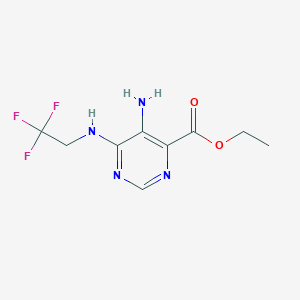

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC20141301

Molecular Formula: C9H11F3N4O2

Molecular Weight: 264.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11F3N4O2 |

|---|---|

| Molecular Weight | 264.20 g/mol |

| IUPAC Name | ethyl 5-amino-6-(2,2,2-trifluoroethylamino)pyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C9H11F3N4O2/c1-2-18-8(17)6-5(13)7(16-4-15-6)14-3-9(10,11)12/h4H,2-3,13H2,1H3,(H,14,15,16) |

| Standard InChI Key | QWSIJSUUXDAQII-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=NC=N1)NCC(F)(F)F)N |

Introduction

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate is a synthetic organic compound belonging to the class of pyrimidine derivatives. It features an ethyl ester group, an amino group, and a trifluoroethyl group attached to the pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities.

Biological Activities and Applications

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate has been investigated for its potential biological activities. The trifluoroethyl group is believed to enhance its binding affinity to biological targets due to increased hydrophobic interactions. This makes it a subject of interest as a biochemical probe or therapeutic agent.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 5-amino-pyrimidine-4-carboxylate | Lacks trifluoroethyl group | Basic pyrimidine derivative without the trifluoroethyl group |

| Ethyl 5-amino-1-(trifluoromethyl)-pyrimidine | Contains trifluoromethyl instead of trifluoroethyl | Different fluorinated group attached |

| Ethyl 5-amino-6-(methylamino)pyrimidine | Contains methylamino group instead of trifluoroethyl | Different amino group substitution |

Research Findings and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume